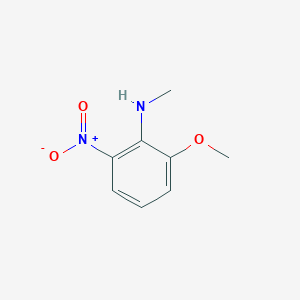

2-Methoxy-N-methyl-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-8-6(10(11)12)4-3-5-7(8)13-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHKYOVNCNDWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633212 | |

| Record name | 2-Methoxy-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410092-91-0 | |

| Record name | 2-Methoxy-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies

Elaboration of Multi-Step Synthetic Routes

The construction of 2-Methoxy-N-methyl-6-nitroaniline is achieved through a sequential, multi-step process that precisely installs the required functional groups—methoxy (B1213986), N-methyl, and nitro—at the desired positions on the aniline (B41778) core.

Preparation from Substituted Anilines and Related Precursors

The most logical synthetic pathway commences with a readily available substituted aniline, such as 2-methoxyaniline (o-anisidine). This precursor already contains the methoxy group in the correct position relative to the amine. The synthesis of related compounds, such as 2-methyl-6-nitroaniline (B18888) from 2-methylaniline, provides a proven template for this approach, which involves protection of the amino group, nitration, and deprotection. researchgate.netenergetic-materials.org.cn Similarly, syntheses of other isomers like 2-methoxy-4-nitroaniline (B147289) also start from o-methoxyaniline, underscoring its utility as a versatile precursor. patsnap.com

A plausible synthetic sequence for this compound involves the initial N-methylation of 2-methoxyaniline, followed by acetylation of the resulting secondary amine to control the subsequent nitration step. The final step is the hydrolysis of the acetyl group to yield the target product.

Interactive Table: Proposed Synthetic Route for this compound

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | 2-Methoxyaniline | Methyl halide (e.g., CH₃I) or Methanol (B129727) over a catalyst researchgate.net | N-methyl-2-methoxyaniline | Introduction of the N-methyl group. |

| 2 | N-methyl-2-methoxyaniline | Acetic anhydride (B1165640), often with a mild base or catalyst | N-acetyl-N-methyl-2-methoxyaniline | Protection of the amine to control nitration. allen.inchemistrysteps.com |

| 3 | N-acetyl-N-methyl-2-methoxyaniline | Nitrating mixture (conc. HNO₃, conc. H₂SO₄) at low temperature azom.com | N-acetyl-2-methoxy-N-methyl-6-nitroaniline | Regioselective introduction of the nitro group. |

| 4 | N-acetyl-2-methoxy-N-methyl-6-nitroaniline | Acid or base-catalyzed hydrolysis (e.g., aq. NaOH or H₂SO₄), heat azom.comrsc.org | This compound | Deprotection to reveal the final secondary amine. |

Strategic Introduction of Methoxy and N-Methyl Moieties

The introduction of the methoxy and N-methyl groups is a critical phase of the synthesis that can be approached in several ways.

Methoxy Group Introduction: The most direct method involves starting with a precursor where the methoxy group is already present, such as 2-methoxyaniline. patsnap.com An alternative, though less common for this specific target, would be to introduce the methoxy group via Williamson ether synthesis by methylating a corresponding phenol. For instance, 2-amino-3-nitrophenol (B1277897) can be methylated using methyl iodide and a base like potassium carbonate to produce 2-Methoxy-6-nitroaniline. prepchem.com

N-Methyl Group Introduction: The N-methyl group is typically introduced by the alkylation of an aniline precursor. echemi.com Traditional methods involve reacting the primary amine (2-methoxyaniline) with a methylating agent such as a methyl halide. echemi.com More contemporary and greener approaches utilize methanol in the presence of specific catalysts, such as Sn-MFI molecular sieves, to achieve N-methylation. researchgate.net Advanced strategies have also explored the use of lignin (B12514952) as a renewable methylation agent for anilines. nih.govrsc.org

Directed Nitration and Positional Isomer Control

The control of regioselectivity during the nitration step is the most crucial part of the synthesis. The final position of the nitro group is determined by the directing effects of the substituents already on the benzene (B151609) ring.

Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acid is often problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). chemistrysteps.comquora.com This ion is a powerful electron-withdrawing group and acts as a meta-director, leading to significant amounts of the meta-nitro product. chemistrysteps.comquora.combyjus.com Furthermore, the unprotected amine group is susceptible to oxidation by nitric acid, which can result in tarry by-products and lower yields. allen.inresearchgate.net

To overcome these issues, the amino group is temporarily protected, most commonly through acetylation to form an amide (an acetanilide). allen.inchemistrysteps.com This strategy serves two main purposes:

It moderates the high reactivity of the amino group, preventing oxidation. allen.in

The resulting acetamido group (-NHCOCH₃) remains an ortho, para-director but is sterically bulkier than the amino group. This steric hindrance often favors substitution at the less hindered para position. chemistrysteps.comquora.com

In the synthesis of this compound, the precursor is N-acetyl-N-methyl-2-methoxyaniline. The directing effects are as follows:

Methoxy group (-OCH₃): A strong activating, ortho, para-director.

N-acetyl-N-methyl group (-N(CH₃)COCH₃): An activating, ortho, para-director.

The nitration must occur at the C6 position, which is ortho to both the methoxy and the N-acetyl-N-methyl groups. The combined activating effect of these two groups strongly directs the incoming electrophile (NO₂⁺) to the available ortho and para positions. The C4 position (para to the methoxy group) and the C6 position (ortho to both groups) are the most electronically activated sites. The successful synthesis of 2-methyl-6-nitroaniline from N-acetyl-2-methylaniline demonstrates that nitration at the C6 position is feasible, overcoming potential steric hindrance. researchgate.netenergetic-materials.org.cn The protection of the amine is essential to prevent the formation of the meta-directing anilinium ion, thereby ensuring the desired ortho, para-directing influence needed to synthesize the 2,6-disubstituted product. quora.comstackexchange.com

Exploration of Reaction Mechanisms in Synthesis

Understanding the underlying mechanisms of the key synthetic steps is fundamental to optimizing reaction conditions and predicting outcomes.

Acetylation and Nitration Mechanisms

Acetylation Mechanism: The protection of the amine group via acetylation is a nucleophilic acyl substitution reaction. byjus.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride. This is often done in the presence of a base or, in some cases, an acid catalyst. The reaction proceeds through a tetrahedral intermediate, which then collapses to eliminate a leaving group (acetate ion), forming the stable amide and acetic acid as a byproduct. brainly.in

Nitration Mechanism: The core nitration reaction is a classic example of electrophilic aromatic substitution (EAS). byjus.comquora.com

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich benzene ring of the substituted aniline attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. stackexchange.com The electron-donating nature of the methoxy and N-acetyl-N-methyl groups helps to stabilize the positive charge in the arenium ion, particularly when the attack occurs at the ortho and para positions. youtube.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that bears the new nitro group, restoring the aromaticity of the ring and yielding the final nitrated product. youtube.com

Redox Coupling Approaches in Nitrobenzene (B124822) Chemistry

While the synthesis of this compound involves the introduction of a nitro group, the broader field of nitrobenzene chemistry heavily utilizes redox reactions where the nitro group is a key functional handle.

The most fundamental redox reaction is the reduction of the nitro group to a primary amine. youtube.com This transformation is synthetically powerful because it allows for an inversion of the substituent's electronic effect: the electron-withdrawing, meta-directing nitro group is converted into an electron-donating, ortho, para-directing amino group. youtube.com This strategy is widely employed in the synthesis of complex aromatic compounds. Common reagents for this reduction include metals like tin or iron in the presence of acid (e.g., HCl), or catalytic hydrogenation. youtube.comyoutube.com

More advanced strategies utilize nitroarenes not just as precursors to amines but as active participants in coupling reactions. In these redox-neutral or redox-economical processes, the nitroarene can serve as an internal oxidant. For example, copper-catalyzed redox coupling reactions between nitroarenes and sodium sulfinates have been developed to synthesize N-arylsulfonamides. nih.gov In this process, the nitroarene is reduced while the sulfinate is oxidized, avoiding the need for external oxidants or reductants. nih.gov Another modern approach is the direct amination of nitrobenzenes via C-H/N-H oxidative cross-coupling, which can form C-N bonds with high regioselectivity. nih.gov These methods highlight the synthetic versatility of the nitro group beyond its role as a simple precursor to an amine.

Optimization of Synthetic Conditions and Yield

Influence of Solvents, Temperature, and Reagents

The selection of appropriate solvents, reaction temperatures, and reagents is paramount in directing the regioselectivity of the nitration step and ensuring efficient N-methylation.

N-Methylation of Aromatic Amines:

The N-methylation of aromatic amines can be achieved using various reagents and catalytic systems. Traditional methods often employ toxic and hazardous reagents like methyl halides or dimethyl sulfate. acs.org Modern approaches focus on more environmentally benign C1 sources such as methanol, formaldehyde, or formic acid, often in the presence of a catalyst. researchgate.netgoogle.comnih.gov

The choice of solvent can influence the reaction rate and selectivity. For instance, in the N-methylation of anilines using methanol, solvents like dimethyl sulfoxide (B87167) (DMSO) have been utilized. google.com The reaction temperature is also a critical parameter. For example, Ru-catalyzed N-methylation of aromatic amines with methanol has been effectively carried out at temperatures around 150°C. organic-chemistry.org In some cases, reactions can be performed at room temperature using photocatalytic methods. organic-chemistry.org

The use of a base is often required to facilitate the N-methylation. Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N), have been employed. acs.orgnih.gov The choice of base can influence the reaction's efficiency. For example, in the iridium-catalyzed N-methylation of aniline with methanol, Cs₂CO₃ was found to be effective. acs.org

Influence of Reagents and Temperature on N-Methylation of Anilines

| Catalyst System | Methylating Agent | Base | Temperature (°C) | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| RuHCl(CO)(PNHP) | Methanol | - | 150 | Aromatic amines | Monomethylated amines | High | researchgate.net |

| Iridium(I) NHC Complex | Methanol | Cs₂CO₃ | 150 | Aniline | N-methylaniline | >95 | acs.org |

| Ni/ZnAlO | Methanol | NaOH | 160 | Aniline | N-methylaniline | - | researchgate.net |

| (CAAC)CuH | Paraformaldehyde | - | Mild | Aromatic amines | N-methylated products | - | nih.gov |

| Formic Acid/Triethylamine | Formic Acid | Triethylamine | 130-160 | Aromatic amine | N-methylated amine | High | google.com |

| Ag/TiO₂ (Photocatalyst) | Methanol | - | Room Temp | Amines | N-methylated amines | High | organic-chemistry.org |

Nitration of Substituted Anilines:

The nitration of substituted anilines is a classic electrophilic aromatic substitution reaction. The regioselectivity is strongly influenced by the directing effects of the existing substituents on the aromatic ring. For a precursor like N-methyl-2-methoxyaniline, the methoxy group (-OCH₃) is a strong ortho-, para-director, while the N-methylamino group (-NHCH₃) is also an ortho-, para-director. The interplay of these directing effects and steric hindrance will determine the position of the incoming nitro group.

Controlling the reaction conditions is vital to favor the formation of the desired 6-nitro isomer and prevent the formation of other isomers or dinitrated products. A common nitrating agent is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). ulisboa.pt The concentration of these acids and the reaction temperature are critical parameters. Lower temperatures are generally favored to control the exothermic nature of the reaction and improve selectivity. google.comgoogle.com For instance, the nitration of 2-methoxy acetanilide (B955) has been carried out at 0-10°C. google.com

Alternative nitrating agents, such as iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), have been developed for regioselective ortho-nitration of aniline derivatives. rsc.orgnih.gov These reagents can offer milder reaction conditions and improved selectivity. Continuous flow reactors are also being employed for nitration reactions to enhance safety, improve heat and mass transfer, and increase yield and purity. google.comacs.orgnih.gov

Influence of Nitrating Agent and Conditions on Aniline Derivatives | Nitrating Agent | Solvent/Conditions | Temperature (°C) | Substrate | Major Product(s) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | HNO₃/H₂SO₄ | Acetic Acid | - | 3-methylacetanilide | 3-methyl-4-nitroaniline (B15440) | 91 | ulisboa.pt | | HNO₃/H₂SO₄ | Acetic Acid | - | N-(3-methylphenyl)succinimide | 3-methyl-6-nitroaniline | 62 | ulisboa.pt | | Fuming HNO₃ | Acetic Acid | 0-10 | 2-methoxy acetanilide | 2-methoxy-4-nitroacetanilide | - | google.com | | Fe(NO₃)₃·9H₂O | - | - | Aniline derivatives | ortho-nitroanilines | - | rsc.orgnih.gov | | Ceric Ammonium Nitrate | - | Mild | Aniline carbamates | ortho-nitroanilines | - | researchgate.net | | White Fuming HNO₃ | Acetic Acid (Flow) | 20 | 4-Fluoro-2-methoxyacetanilide | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | - | acs.org |

Advanced Purification and Isolation Techniques for Products

Following the synthesis, the crude product is often a mixture containing the desired this compound, unreacted starting materials, and isomeric byproducts. Advanced purification and isolation techniques are therefore necessary to obtain the product with high purity.

Crystallization and Recrystallization:

Crystallization is a fundamental technique for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For nitroaniline derivatives, solvents like ethanol (B145695) or ethanol/water mixtures are often used for recrystallization. azom.commagritek.com The solubility of related compounds, such as 2-methyl-4-nitroaniline (B30703), has been studied in various organic solvents, which can guide solvent selection. researchgate.net

Chromatographic Techniques:

Chromatography is a powerful set of techniques for separating complex mixtures.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to analyze the composition of the crude product and to monitor the progress of a reaction or a purification process. It can be used to identify the number of components in a mixture and to find a suitable solvent system for column chromatography. scribd.combartleby.com

Column Chromatography: This is a preparative technique used to separate the components of a mixture on a larger scale. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (eluent) is passed through the column. slideplayer.com Due to differences in polarity, the components of the mixture travel down the column at different rates and can be collected as separate fractions. For the separation of nitroaniline isomers, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane. stackexchange.com The less polar isomers will elute first, followed by the more polar ones.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique that can be used for both analytical and preparative purposes. It offers high resolution and sensitivity for separating complex mixtures. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile/water), is commonly used for the analysis and purification of nitroaniline derivatives. ulisboa.ptscribd.comsielc.com

Other Techniques:

Adsorption: Zeolites, such as Beta zeolite, have been shown to adsorb aniline and nitro-substituted anilines from aqueous solutions, which could potentially be adapted for purification purposes. researchgate.net

The final choice of purification method or combination of methods will depend on the specific impurities present in the crude product and the desired level of purity for the final this compound.

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (NAS) Studies

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other activated aromatic systems. Although SNAr reactions are less common than electrophilic substitutions, they proceed efficiently when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orgopenstax.org

The presence of a nitro group (NO₂) is crucial for activating an aromatic ring towards nucleophilic attack. openstax.org This is because the nitro group is a powerful electron-withdrawing group, both by induction and resonance. It significantly reduces the electron density of the benzene (B151609) ring, making it susceptible to attack by nucleophiles. vaia.comyoutube.com

In the case of 2-Methoxy-N-methyl-6-nitroaniline, the nitro group is positioned ortho to the methoxy (B1213986) group and meta to the N-methylamino group. When a nucleophile attacks the ring, a negatively charged intermediate, known as a Meisenheimer complex, is formed. libretexts.orgopenstax.org The nitro group, particularly when positioned ortho or para to the site of attack, can effectively stabilize this intermediate by delocalizing the negative charge through resonance. libretexts.orgopenstax.orgyoutube.com This stabilization lowers the activation energy of the reaction, thereby enhancing the rate of substitution. While the methoxy and N-methylamino groups are generally activating for electrophilic substitution, the powerful deactivating effect of the nitro group dominates, rendering the ring electron-poor and primed for nucleophilic substitution reactions.

Aryl halides that contain activating electron-withdrawing groups readily undergo nucleophilic aromatic substitution. libretexts.org In these reactions, the halogen acts as a leaving group. The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is evidence for a mechanism where the rate-determining step is the initial addition of the nucleophile. nih.gov

For halo-substituted analogues of this compound, a halogen atom positioned ortho or para to the nitro group would be highly susceptible to substitution by a variety of nucleophiles (e.g., alkoxides, amines, thiols). For instance, in a hypothetical compound like 4-chloro-2-methoxy-N-methyl-6-nitroaniline, the chloro group is para to the activating nitro group. This positioning would facilitate its displacement by a nucleophile. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, which is stabilized by both the existing nitro group and the incoming nucleophile, before the halide ion is eliminated. libretexts.org

| Hypothetical Halo-Analogue | Position of Halogen | Activating Group and Position | Potential Nucleophile (Example) | Expected Substitution Product |

|---|---|---|---|---|

| 4-Chloro-2-methoxy-N-methyl-6-nitroaniline | C4 | NO₂ (para) | Methoxide (CH₃O⁻) | 2,4-Dimethoxy-N-methyl-6-nitroaniline |

| 5-Fluoro-2-methoxy-N-methyl-6-nitroaniline | C5 | NO₂ (meta) | Ammonia (NH₃) | Lower reactivity expected compared to ortho/para substitution |

Derivatization and Functional Group Interconversions

Beyond nitro group reduction, the functional groups of this compound and its amine derivative allow for a range of further transformations. Derivatization is often employed to modify the analyte's properties for analytical purposes, such as improving volatility for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.comresearchgate.net

Common derivatization reactions for the amino group include:

Acylation: Reaction with acid anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides. jfda-online.com

Silylation: Reaction with silylating agents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net

The product of nitro reduction, N¹-methyl-2-methoxybenzene-1,6-diamine, is a valuable intermediate. As an ortho-diamine, it is a key precursor for the synthesis of heterocyclic compounds. For example, it can undergo condensation reactions with carboxylic acids, aldehydes, or ketones to form substituted benzimidazoles, a common scaffold in medicinal chemistry.

Furthermore, other functional group interconversions are possible. The N-methylamino group can be involved in N-alkylation or N-arylation reactions. Under harsh conditions, the methoxy group could be cleaved using reagents like hydrobromic acid or boron tribromide to yield the corresponding phenol. N-substituted o-nitroanilines can also be used in cyclization reactions to synthesize heterocyclic structures like 2-alkoxybenzimidazole N-oxides by reacting with sodium alkoxides. electronicsandbooks.com

Amine-Based Transformations (e.g., Diazotization, Acylation)

The N-methylamino group is a primary site for chemical reactions, though its reactivity differs from that of a primary amine.

Diazotization: Primary aromatic amines famously react with nitrous acid (HNO₂) at low temperatures to form relatively stable diazonium salts, a process known as diazotization. byjus.comorganic-chemistry.org These salts are valuable synthetic intermediates. organic-chemistry.orgnih.gov However, as a secondary aromatic amine, this compound is expected to follow a different reaction pathway. The reaction of secondary amines with nitrous acid typically yields N-nitrosoamines (also known as nitrosamines), which are often yellow oils. libretexts.org Therefore, treatment of this compound with an acidic solution of sodium nitrite (B80452) would be predicted to produce N-methyl-N-nitroso-2-methoxy-6-nitroaniline rather than a diazonium salt. libretexts.org

Acylation: The nitrogen atom in the N-methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to acylation. It can react with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide. For instance, reacting this compound with acetyl chloride or acetic anhydride (B1165640) would yield N-acetyl-N-methyl-2-methoxy-6-nitroaniline. This type of transformation is a common strategy in organic synthesis. google.comresearchgate.netnih.gov The presence of the electron-withdrawing nitro group and delocalization of the nitrogen's lone pair into the aromatic ring may slightly reduce the nucleophilicity of the amine, but acylation is still an expected and feasible reaction.

Table 1: Expected Amine-Based Transformations

| Transformation | Reagent(s) | Expected Product | Notes |

|---|---|---|---|

| Nitrosation | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | N-methyl-N-nitroso-2-methoxy-6-nitroaniline | Secondary amines form N-nitrosamines instead of undergoing diazotization. libretexts.org |

| Acylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | N-acetyl-N-methyl-2-methoxy-6-nitroaniline | A standard reaction for secondary amines to form amides. google.comnih.gov |

Modifications and Reactions Involving the Methoxy Group

The methoxy group (–OCH₃) is generally stable, but it can be cleaved under specific, often harsh, conditions to form a phenol. This reaction, known as O-demethylation, is a significant transformation for aryl methyl ethers. wikipedia.org

Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). google.com Applying these conditions to this compound would be expected to cleave the ether bond, replacing the methyl group with a hydrogen atom to yield 2-Hydroxy-N-methyl-6-nitroaniline . The choice of reagent is critical to avoid unwanted side reactions on the other functional groups. For example, some strong nucleophiles like thiolates can also effect demethylation. wikipedia.org

Aromatic Ring Functionalization Strategies

Further substitution on the aromatic ring is dictated by the directing effects of the existing substituents. The N-methylamino and methoxy groups are both strong electron-donating groups and are ortho, para-directors. Conversely, the nitro group is a strong electron-withdrawing group and a meta-director.

In this compound, the available positions for electrophilic aromatic substitution are C3, C4, and C5.

Position C4: This position is para to the powerful activating methoxy group and ortho to the activating N-methylamino group. The synergistic effect of these two groups makes the C4 position the most electron-rich and thus the most likely site for electrophilic attack.

Position C3: This position is ortho to the methoxy group but meta to the other two groups.

Position C5: This position is meta to both activating groups, making it the least favorable site for electrophilic substitution.

Therefore, electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, are strongly predicted to occur at the C4 position. masterorganicchemistry.com

Another significant transformation pathway for ortho-nitroaniline derivatives is reductive cyclization. nih.govrsc.org The reduction of the nitro group in this compound would generate a diamine intermediate, 2-Methoxy-N¹-methylbenzene-1,6-diamine . This highly reactive species can then undergo intramolecular cyclization or react with a suitable one-carbon electrophile (like formic acid or an aldehyde) to construct a five-membered heterocyclic ring, yielding substituted benzimidazoles. rsc.orgelsevierpure.com This pathway is a powerful method for synthesizing complex heterocyclic structures. tulane.eduopenmedicinalchemistryjournal.com

Table 2: Predicted Reactivity of the Methoxy Group and Aromatic Ring

| Reaction Type | Reagent(s) | Expected Product | Notes |

|---|---|---|---|

| O-Demethylation | Boron Tribromide (BBr₃) or Hydrobromic Acid (HBr) | 2-Hydroxy-N-methyl-6-nitroaniline | Standard cleavage of an aryl methyl ether to a phenol. wikipedia.orggoogle.com |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, H₂SO₄/SO₃) | 4-Substituted-2-methoxy-N-methyl-6-nitroaniline | Substitution is directed to the C4 position, activated by both the -OCH₃ and -NHCH₃ groups. masterorganicchemistry.com |

| Reductive Cyclization | 1. Reducing agent (e.g., H₂, Pd/C; SnCl₂) 2. Cyclizing agent (e.g., HCOOH) | Substituted Benzimidazole | A common and synthetically useful pathway for o-nitroanilines. rsc.orgelsevierpure.com |

Spectroscopic and Structural Data for this compound Currently Unavailable in Public Scientific Databases

Extensive searches of public scientific databases and chemical literature have yielded no specific experimental spectroscopic or structural characterization data for the compound this compound. While information is available for structurally related compounds such as 2-methoxy-6-nitroaniline, 2-methyl-6-nitroaniline (B18888), and various other substituted nitroanilines and N-methylated anilines, the requested detailed research findings, including FT-IR, Raman, and NMR spectroscopic data (¹H, ¹³C, and 2D) specifically for this compound, are not present in the accessed resources.

Therefore, the generation of an article with detailed, experimentally-verified data tables and in-depth analysis for the specified sections and subsections is not possible at this time. An analysis based on predictions from related compounds would be speculative and would not meet the requirement for scientifically accurate content based on research findings for the subject compound.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nitrogen (¹⁵N) NMR Spectroscopy (if applicable)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, non-invasive tool for the structural analysis of nitrogen-containing compounds, despite the low natural abundance (0.36%) of the ¹⁵N isotope. researchgate.netwikipedia.org This technique is particularly valuable because the ¹⁵N nucleus has a spin of ½, which results in narrower line widths compared to the abundant but quadrupolar ¹⁴N nucleus. wikipedia.org

For 2-Methoxy-N-methyl-6-nitroaniline, a ¹⁵N NMR spectrum would be expected to show two distinct resonances corresponding to the two different nitrogen environments: the nitro group (-NO₂) and the secondary amine group (-NHCH₃). The chemical shifts of these nitrogen atoms provide critical information about the electronic environment and bonding within the molecule. For instance, the chemical shift range for aliphatic nitro groups is typically around 385 to 410 ppm. researchgate.net The technique is highly effective for studying tautomerization and identifying regioisomers in nitrogen heterocycles. researchgate.netwikipedia.org While a specific spectrum for the title compound is not available, analysis would involve assigning the observed chemical shifts to the respective nitrogen atoms, providing unambiguous structural confirmation.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline solid. arinax.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

For a related compound, 2-methoxy-4-nitroaniline (B147289) , single-crystal XRD analysis revealed that it crystallizes in an orthorhombic crystal system. researchgate.net The determination of the unit cell parameters and space group is the first step in a full structural solution. A similar analysis for this compound would elucidate the planarity of the benzene (B151609) ring, the orientation of the methoxy (B1213986), N-methylamino, and nitro substituents, and the presence of any intramolecular hydrogen bonding, for instance between the amine proton and an oxygen atom of the nitro group.

Table 1: Illustrative Crystallographic Data for a Related Compound (Note: Data shown is for 2-methoxy-4-nitroaniline as a representative example)

| Parameter | Value | Reference |

| Compound | 2-methoxy-4-nitroaniline | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| a (Å) | 16.17 | researchgate.net |

| b (Å) | 6.55 | researchgate.net |

| c (Å) | 7.14 | researchgate.net |

| α (°) | 90 | researchgate.net |

| β (°) | 90 | researchgate.net |

| γ (°) | 90 | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

In the crystal structures of similar nitroaniline derivatives, Hirshfeld analysis has shown that H⋯H, O⋯H, and C⋯H contacts are often the most significant interactions, indicating that van der Waals forces and hydrogen bonding are the primary forces directing the crystal packing. nih.govnih.gov For example, in one related structure, H⋯O/O⋯H interactions accounted for 29.7% of the surface contacts, while H⋯H contacts contributed 28.7%. nih.gov A similar analysis for this compound would quantify the interactions involving the methoxy, nitro, and methylamino groups, providing insight into the stability of its crystalline form.

Table 2: Illustrative Hirshfeld Surface Interaction Percentages for a Related Compound (Note: Data shown is for methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate as a representative example of the technique's output)

| Interaction Type | Contribution (%) | Reference |

| H⋯O/O⋯H | 29.7 | nih.gov |

| H⋯H | 28.7 | nih.gov |

| H⋯C/C⋯H | 16.0 | nih.gov |

| H⋯N/N⋯H | 12.9 | nih.gov |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify the crystalline phases of a bulk material. researchgate.net The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

The PXRD pattern of a synthesized batch of this compound would be compared against a pattern calculated from its single-crystal structure to confirm phase purity. For the related compound 2-methoxy-4-nitroaniline , a PXRD analysis was used to confirm the crystalline nature of the grown crystal. researchgate.net The sharp, well-defined peaks in the pattern are indicative of a highly crystalline material.

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy, particularly UV-Vis spectroscopy, investigates the electronic transitions within a molecule, providing information about its conjugated systems and optical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org In molecules like nitroanilines, these absorptions are typically dominated by π→π* and n→π* transitions. libretexts.org

The spectrum of this compound is expected to be characterized by strong absorption bands resulting from intramolecular charge transfer (ICT) from the electron-donating N-methylamino and methoxy groups to the electron-withdrawing nitro group, mediated by the π-system of the benzene ring. ulisboa.ptchemrxiv.org Studies on related nitroanilines have shown that the position and intensity of these absorption bands are sensitive to solvent polarity. ulisboa.ptchemrxiv.org The first major absorption band in such systems typically involves the HOMO→LUMO transition, which has significant charge-transfer character. chemrxiv.orgscielo.org.za

Table 3: Illustrative Electronic Transitions for Related Nitroaromatic Compounds (Note: This table demonstrates the type of data obtained from UV-Vis and theoretical studies on related systems)

| Compound/System | Transition | Wavelength (λ_max) | Nature of Transition | Reference |

| p-Nitroaniline | S₀ → S₁ | Solvent Dependent | HOMO→LUMO, π→π*, ICT | chemrxiv.org |

| Methoxy-nitro Thiazolidinone | HOMO → LUMO | 522.01 nm (Calculated) | ICT | scielo.org.za |

| o-Nitroaniline | Band 1 | Vapour/Solution Dependent | Charge Transfer (CT) | ulisboa.pt |

Photoluminescence and Fluorescence Spectroscopy for Emission Characteristics

No studies detailing the photoluminescence or fluorescence emission spectra, quantum yields, or other characteristic emission properties for this compound were found.

Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Studies

Due to the absence of specific data for this compound in the provided search results, a data table of its chemical name as requested cannot be generated.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a microscopic view of molecular behavior. Among the various methods, Density Functional Theory (DFT) has emerged as a highly effective and widely used approach for studying the properties of organic molecules like nitroaniline derivatives.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, corresponding to its most stable conformation. For aromatic systems like 2-Methoxy-N-methyl-6-nitroaniline, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the different modes of vibration (stretching, bending, twisting) within the molecule. By comparing these calculated frequencies with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved, confirming the presence of specific functional groups and understanding their interactions. For instance, studies on related nitroanilines have successfully used DFT to assign the characteristic vibrational modes of the nitro (NO₂), amino (NH₂), and methoxy (B1213986) (OCH₃) groups.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution and generally yield more accurate results, though at a higher computational cost.

The functional (e.g., B3LYP, PBEPBE) is the part of the DFT calculation that approximates the exchange-correlation energy, a key component of the total electronic energy. Different functionals can provide varying levels of accuracy for different molecular properties. Researchers often perform calculations with several functional/basis set combinations to validate their results and ensure the chosen level of theory is appropriate for the system under study. For example, in studies of similar nitroanilines, the B3LYP functional combined with the 6-311G(d,p) or cc-pVDZ basis sets has been shown to provide a good balance between accuracy and computational efficiency for predicting both geometric parameters and vibrational spectra.

Electronic Structure and Reactivity Descriptors

Beyond geometry and vibrations, computational chemistry provides a suite of tools to analyze the electronic structure of a molecule, which is crucial for understanding its chemical reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For nitroaniline derivatives, the presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups significantly influences the HOMO and LUMO energy levels and the resulting energy gap.

Table 1: Illustrative Frontier Molecular Orbital Data for a Nitroaniline Derivative (Note: This data is representative and not specific to this compound)

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -2.50 |

| Energy Gap (ΔE) | 3.75 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

Table 2: Illustrative NBO Analysis - Significant Donor-Acceptor Interactions (Note: This data is representative and not specific to this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N7 | π(C1-C6) | 45.80 |

| π(C3-C4) | π(C1-C6) | 20.15 |

| π(C5-C6) | π*(N8-O9) | 18.50 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored red or yellow) are rich in electrons and are therefore susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These regions are usually found around hydrogen atoms attached to electronegative atoms or electron-withdrawing groups. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, and positive potential near the hydrogen atoms of the amino group. This information is invaluable for predicting how the molecule will interact with other reagents.

Condensed Fukui Functions for Nucleophilic and Electrophilic Attack

There is no available research data providing calculations of condensed Fukui functions for this compound.

Fukui functions are essential descriptors in conceptual density functional theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mjcce.org.mk Calculations for other complex organic molecules have demonstrated the utility of Fukui functions in understanding chemical selectivity. mjcce.org.mkrsc.org For aromatic systems containing nitro groups, studies have explored how these strong electron-withdrawing groups influence frontier molecular orbitals and the resulting Fukui values, sometimes leading to unusual negative values. mdpi.com A comprehensive study on this compound would involve calculating the Fukui functions (ƒk+, ƒk−) and dual descriptor (Δƒk) for each atomic site to identify the regions most susceptible to chemical reactions. Such data, however, has not been published.

Intermolecular Interactions and Crystal Field Effects

Detailed computational studies focusing specifically on the hydrogen bonding networks and crystal packing of this compound are not present in the surveyed literature.

No computational studies detailing the specific hydrogen bonding networks of this compound have been published.

A theoretical analysis of the dipole moment and crystal packing specifically for this compound is not available.

The prediction of crystal structures and their properties through computational methods is a significant area of research, particularly for pharmaceuticals and materials science. nih.gov For related nitroanilines, theoretical studies have been conducted to reassess molecular dipole moments in the crystalline state, investigating the enhancement due to crystal field effects and strong intermolecular interactions. nih.govacs.org These analyses often combine X-ray diffraction data with ab initio calculations, such as the crystal Hartree-Fock method, to provide a detailed picture of the charge density distribution. nih.gov A similar investigation for this compound would be required to understand its solid-state properties.

Molecular Dynamics and Conformational Analysis

Specific molecular dynamics simulations and conformational analyses for this compound have not been reported in the scientific literature.

There is no available research on the conformational flexibility or energy profile of this compound.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule, revealing its flexibility, and identifying low-energy conformers. tandfonline.com Such studies are crucial for understanding how a molecule might interact with biological targets or how its shape influences its physical properties. For other complex organic molecules, MD simulations have been used to understand the stability of ligand-protein complexes and to analyze intermolecular interactions. tandfonline.comnih.gov A dedicated study involving MD simulations and the generation of a potential energy surface would be needed to characterize the conformational behavior of this compound.

Academic Research Applications and Interdisciplinary Studies

Role as Synthetic Intermediates in Complex Molecule Synthesis

2-Methoxy-N-methyl-6-nitroaniline is a versatile chemical compound that serves as a critical starting material and intermediate in the synthesis of a wide array of complex molecules. Its unique structure, featuring methoxy (B1213986), N-methyl, and nitro groups on an aniline (B41778) framework, provides a reactive and adaptable scaffold for chemists to build upon.

Building Blocks for Pharmaceuticals and Bioactive Compounds

The structure of this compound is particularly valuable in the field of medicinal chemistry for the creation of novel pharmaceutical agents and bioactive compounds. It is an important intermediate in the synthesis of various organic molecules that are investigated for their therapeutic potential. nih.gov For instance, nitroaniline derivatives are foundational to the development of certain antibacterial drugs and anticancer agents like nitracrine. mdpi.com The presence of the nitro group is often crucial for the biological activity of these compounds. mdpi.com

The synthesis of complex heterocyclic compounds, which are prevalent in many drug structures, can be initiated from this nitroaniline derivative. The nitro group can be chemically reduced to an amine, which then allows for the construction of new ring systems. This flexibility enables the generation of large libraries of related compounds for screening in drug discovery programs. For example, derivatives of substituted anilines are used in the development of kinase inhibitors, a key class of drugs for cancer treatment.

Precursors for Material Science Applications

In the realm of material science, substituted nitroanilines are of significant interest for creating advanced organic materials. Specifically, compounds like 2-methyl-4-nitroaniline (B30703) (a related compound) are recognized for their excellent nonlinear optical (NLO) properties. google.comresearchgate.net These properties are essential for applications in optical signal processing and data storage. google.com The electronic characteristics of this compound, arising from the interplay between its electron-donating (methoxy and N-methylamino) and electron-withdrawing (nitro) groups, make it a candidate for similar NLO applications. The amine group also provides a handle for incorporating this molecular unit into larger polymer structures, leading to the creation of new materials with tailored optical and electronic functionalities.

Advanced Spectroscopic Reagents and Chemical Probes

The distinct electronic and spectral characteristics of this compound make it a useful tool in analytical chemistry and biochemistry.

Utilization in Analytical Method Development (e.g., Spectrophotometric Determination)

Nitroaniline derivatives are employed as reagents in the development of analytical methods, such as the spectrophotometric determination of various substances. For example, diazotized nitroanilines can react with other molecules to form colored azo dyes. ufba.br The intensity of the color, which can be measured with a spectrophotometer, is proportional to the concentration of the substance being analyzed. A study demonstrated the use of three different nitroanilines, including 2-methoxy-4-nitroaniline (B147289), as spectrophotometric reagents for the determination of ethinylestradiol, a component of oral contraceptives. ufba.br The reaction between the diazotized nitroaniline and ethinylestradiol produces a colored product with a specific absorption maximum, allowing for its quantification. ufba.br

| Nitroaniline Reagent | Absorption Maximum (nm) |

| 2-methoxy-4-nitroaniline | 487 |

| 2,4-dinitroaniline | 522 |

| 2-methyl-4-nitroaniline | 531 |

Table showing the absorption maxima of azo dyes formed from the reaction of different diazotized nitroanilines with ethinylestradiol. ufba.br

Probes for Investigating Enzyme-Substrate Interactions

The nitroaniline scaffold can be incorporated into larger molecules to create probes for studying enzyme activity. When an enzyme acts on a substrate containing a nitroaniline group, the cleavage of a chemical bond can lead to a change in the electronic environment of the nitroaniline. This change often results in a detectable signal, such as a change in color or fluorescence. This principle is widely used in biochemical assays to monitor the kinetics of enzymatic reactions and to screen for enzyme inhibitors. The nitro group in these probes is often a key feature for their biological activation by nitroreductase enzymes. mdpi.com

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the specific structural features of a molecule contribute to its biological activity. This compound and its analogs are valuable tools in these investigations. researchgate.netresearchgate.net

By systematically altering the functional groups on the nitroaniline core, researchers can deduce which parts of the molecule are essential for its interaction with a biological target, such as a receptor or an enzyme. For instance, modifying the substituents on the aromatic ring or changing the group attached to the nitrogen atom can lead to significant changes in biological potency and selectivity. researchgate.netmdpi.comnih.gov These studies provide critical insights that guide the design of more effective and safer drugs. nih.govresearchgate.net The data from SAR studies on series of compounds, such as N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters or various amide derivatives, have been instrumental in developing novel anticancer compounds and antagonists for neurotransmitter receptors. nih.govnih.gov

Thermal Analysis and Stability ResearchSpecific data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) for this compound, which would be essential for determining its thermal stability, have not been reported in the scientific literature. Furthermore, there are no available studies investigating the decomposition pathways and mechanisms of this compound.

While research exists for structurally similar compounds, such as 2-methoxy-4-nitroaniline acs.orgwikipedia.org, 2-methoxy-5-nitroaniline (B165355) nih.gov, and 2-methyl-6-nitroaniline (B18888) nih.govtcichemicals.com, these findings are not directly applicable to this compound due to the specific molecular structure and functional groups of the requested compound. The presence of the N-methyl group significantly alters the chemical properties, making extrapolation of data from its analogues scientifically unsound for the purposes of this focused review.

Q & A

Q. What are the recommended synthetic pathways for 2-Methoxy-N-methyl-6-nitroaniline, and how can reaction yields be optimized?

The synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:

Methoxy Introduction : Alkylation of 2-nitroaniline with methylating agents (e.g., methyl iodide) under basic conditions .

N-Methylation : Use of reductive alkylation (e.g., formaldehyde/NaBH₄) or nucleophilic substitution with methyl halides .

Nitration Optimization : Controlled nitration at the para position to the methoxy group using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .

Yield Optimization :

Q. Which analytical techniques are most effective for characterizing this compound?

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods or ensure continuous airflow to avoid inhalation of vapors .

- Storage : Store at 0–6°C in amber glass containers to prevent photodegradation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Sample Preparation : Grow single crystals via slow evaporation in ethanol at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : Employ SHELXL for structure solution, achieving R-factor <5% for high precision .

- Key Metrics : Bond angles (C–N–O ~120°) and torsion angles confirm planarity of the nitro group .

Q. What computational methods validate the electronic properties of this compound?

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity .

- Molecular Dynamics : Simulate solvation effects in water/DMSO to predict solubility trends .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

- Cross-Validation : Compare HPLC (retention time) and GC-MS (fragmentation patterns) across labs .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitration efficiency via NMR .

- Batch Analysis : Replicate reactions under controlled conditions (temperature ±1°C, humidity <30%) to isolate variables .

Q. What environmental precautions are necessary for large-scale studies of this compound?

Q. Methodological Notes

- Avoid Acronyms : Use full chemical names (e.g., "gas chromatography-mass spectrometry" instead of GC-MS) for clarity.

- Ethical Compliance : Adhere to REACH regulations for endocrine-disruptor screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.